N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide
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Overview
Description
N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,3-benzodioxole moiety, which is known for its presence in biologically active molecules, and a piperazine ring, which is commonly found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C.
Formation of the piperazine ring: The intermediate is reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to and antagonize the activity of smoothened (Smo) in the hedgehog signaling pathway . This interaction inhibits proliferation and induces apoptosis in tumor cells without affecting non-tumor cells .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide: Shares the benzodioxole moiety and has similar synthetic routes.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and are studied for their anticancer activities.
Uniqueness
N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target the hedgehog signaling pathway and induce apoptosis in tumor cells highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3S/c21-14-2-1-3-15(22)18(14)19(26)23-20(29)25-8-6-24(7-9-25)11-13-4-5-16-17(10-13)28-12-27-16/h1-5,10H,6-9,11-12H2,(H,23,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFGAYSIUNKTNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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